Cas no 1424-09-5 (Pregn-4-ene-3,20-dione,16-methyl-, (16b)-)
1424-09-5 structure
Product Name:Pregn-4-ene-3,20-dione,16-methyl-, (16b)-
CAS-nummer:1424-09-5
MF:C22H32O2
MW:328.488286972046
CID:196843
PubChem ID:11954141
Update Time:2025-04-19
Pregn-4-ene-3,20-dione,16-methyl-, (16b)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Pregn-4-ene-3,20-dione,16-methyl-, (16b)-
- 16-BETA-METHYL-4-PREGNEN-3,20-DIONE
- 16-β-METHYL-4-PREGNEN-3,20-DIONE
- 16beta-methylpregn-4-ene-3,20-dione
- 16BETA-METHYLPROGESTERONE
- Nsc43115
- Pregn-4-ene-3,20-dione, 16.beta.-methyl-
- Pregn-4-ene-3,20-dione, 16-methyl-, (16.beta.)-
- Q27148900
- NSC 43115
- 1424-09-5
- O94MU16592
- NSC-43115
- 16.BETA.-METHYL-4-PREGNENE-3,20-DIONE
- 16.beta.-Methylpregn-4-ene-3,20-dione #
- UNII-O94MU16592
- JYYRDDFNMDZIIP-HQJDTPGISA-N
- CHEBI:79767
- (8S,9S,10R,13S,14S,16S,17S)-17-acetyl-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- 16.beta.-Methylprogesterone
- SCHEMBL5572178
-
- Inchi: 1S/C22H32O2/c1-13-11-19-17-6-5-15-12-16(24)7-9-21(15,3)18(17)8-10-22(19,4)20(13)14(2)23/h12-13,17-20H,5-11H2,1-4H3/t13-,17+,18-,19-,20+,21-,22-/m0/s1
- InChI-sleutel: JYYRDDFNMDZIIP-HQJDTPGISA-N
- LACHT: O=C(C)[C@H]1[C@@H](C)C[C@H]2[C@@H]3CCC4=CC(CC[C@]4(C)[C@H]3CC[C@@]21C)=O
Berekende eigenschappen
- Exacte massa: 328.24000
- Monoisotopische massa: 328.240230259g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 1
- Complexiteit: 618
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 7
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.3
- Topologisch pooloppervlak: 34.1Ų
Experimentele eigenschappen
- PSA: 34.14000
- LogboekP: 4.96950
Pregn-4-ene-3,20-dione,16-methyl-, (16b)- Gerelateerde literatuur
-
Lei Yang,Yinghua Li,Fei Su,Haibo Li RSC Adv. 2019 9 39674
-
2. 809. Modified steroid hormones. Part IV. 6-Methylpregnane derivativesD. Burn,B. Ellis,V. Petrow,I. A. Stuart-Webb,D. M. Williamson J. Chem. Soc. 1957 4092
-
Mordecai B. Rubin,Erich C. Blossey,Albert P. Brown,James E. Vaux J. Chem. Soc. C 1970 57
-
4. 721. Modified steroid hormones. Part XI. 16α-methyldeoxy-corticosterone acetateVladimir Petrow,David M. Williamson J. Chem. Soc. 1959 3595
-
5. The solution conformation of 17α-acetoxy-6α-methylprogesterone (‘medroxyprogesterone acetate’) : use of circular dichroism, nuclear overhauser effect difference and two-dimensional J spectroscopyMaria W. Barrett,R. Duncan Farrant,David N. Kirk,John D. Marsh,Jeremy K. M. Sanders,William L. Duax J. Chem. Soc. Perkin Trans. 2 1982 105
Aanbevolen leveranciers
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Goudlid
CN Leverancier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Goudlid
CN Leverancier
Bulk